molecular formula C27H27F3N6O2S B15137557 EGFR mutant-IN-2

EGFR mutant-IN-2

货号: B15137557
分子量: 556.6 g/mol
InChI 键: YETCUDGHQDLIRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EGFR mutant-IN-2 is a compound that targets the epidermal growth factor receptor (EGFR) mutations, which are commonly found in various cancers, particularly non-small cell lung cancer (NSCLC). This compound is designed to inhibit the activity of mutant forms of EGFR, thereby preventing the proliferation of cancer cells. This compound has shown promise in preclinical studies and is being investigated for its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of EGFR mutant-IN-2 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient, cost-effective, and environmentally friendly. This often requires optimization of reaction conditions, purification methods, and quality control measures to produce the compound in large quantities with high purity.

化学反应分析

Types of Reactions

EGFR mutant-IN-2 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often tested for their efficacy in inhibiting EGFR mutations and their potential therapeutic applications.

科学研究应用

EGFR mutant-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the chemical properties and reactivity of EGFR inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.

    Medicine: Explored as a potential therapeutic agent for treating cancers with EGFR mutations, particularly NSCLC.

    Industry: Used in the development of new drugs and therapeutic strategies targeting EGFR mutations.

作用机制

EGFR mutant-IN-2 exerts its effects by binding to the mutant forms of the epidermal growth factor receptor, thereby inhibiting its tyrosine kinase activity. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell proliferation and survival. By blocking these signaling pathways, this compound effectively inhibits the growth and spread of cancer cells.

相似化合物的比较

EGFR mutant-IN-2 is compared with other similar compounds, such as:

    Gefitinib: An EGFR inhibitor used in the treatment of NSCLC.

    Erlotinib: Another EGFR inhibitor with similar applications.

    Afatinib: A second-generation EGFR inhibitor with broader activity against various EGFR mutations.

    Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier EGFR inhibitors.

This compound is unique in its ability to specifically target certain EGFR mutations, making it a promising candidate for further development and clinical testing.

属性

分子式

C27H27F3N6O2S

分子量

556.6 g/mol

IUPAC 名称

1-[2-(dimethylamino)ethyl]-N-[4-(1-ethylsulfonylindol-3-yl)-5-(trifluoromethyl)pyrimidin-2-yl]indol-5-amine

InChI

InChI=1S/C27H27F3N6O2S/c1-4-39(37,38)36-17-21(20-7-5-6-8-24(20)36)25-22(27(28,29)30)16-31-26(33-25)32-19-9-10-23-18(15-19)11-12-35(23)14-13-34(2)3/h5-12,15-17H,4,13-14H2,1-3H3,(H,31,32,33)

InChI 键

YETCUDGHQDLIRZ-UHFFFAOYSA-N

规范 SMILES

CCS(=O)(=O)N1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(F)(F)F)NC4=CC5=C(C=C4)N(C=C5)CCN(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。